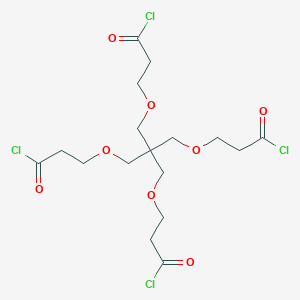
2-(Trifluoromethyl)piperazine
Vue d'ensemble
Description
2-(Trifluoromethyl)piperazine is a chemical compound that has been synthesized and characterized using various spectroscopic methods. The molecule consists of a piperazine ring, a common scaffold in medicinal chemistry, substituted with a trifluoromethyl group. This functional group is known for its unique influence on the chemical and physical properties of molecules, often imparting increased metabolic stability and lipophilicity, which are desirable traits in drug discovery .
Synthesis Analysis
The synthesis of 2-(trifluoromethyl)piperazine has been reported using different methodologies. One approach involves the reaction of 2-trifluoromethylated N-nosylaziridine with primary amines, followed by treatment with vinylsulfonium salts, in a one-pot process that yields trifluoromethylated piperazines with excellent regioselectivity and high yields . Another method describes the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent to α-amino sulfinylimines, which allows access to stereochemically defined piperazines . Additionally, a one-pot synthesis of 3-trifluoromethylated piperazin-2-ones has been achieved by treating trifluoromethyl 2-bromo enones with ethylenediamines, demonstrating the unique influence of the trifluoromethyl group on the reaction path .
Molecular Structure Analysis
The molecular structure of 2-(trifluoromethyl)piperazine has been elucidated using NMR and X-ray photoelectron spectroscopy. NMR spectroscopy indicates that the CF3 group occupies an equatorial position in the chair-type piperazine ring. X-ray photoelectron spectroscopy further reveals that the CF3 group induces a secondary chemical shift on the C 1s core binding energy of its nearest neighbor carbon atom .
Chemical Reactions Analysis
2-(Trifluoromethyl)piperazine is a versatile intermediate that can undergo various chemical reactions. It has been used as a building block for the synthesis of a wide range of compounds, including 1,2,4-triazole thione derivatives with significant fungicidal activity . It also serves as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, showcasing its utility in facilitating organic transformations .
Physical and Chemical Properties Analysis
The presence of the trifluoromethyl group in 2-(trifluoromethyl)piperazine significantly affects its physical and chemical properties. This group is known for its electron-withdrawing nature, which can influence the reactivity and stability of the molecule. The compound's physical properties, such as melting points and solubility, can be determined through standard analytical techniques, although specific data on these properties are not provided in the given papers.
Applications De Recherche Scientifique
1. Use in Parkinson's Disease Research
2-(Trifluoromethyl)piperazine derivatives have been explored for their potential in treating Parkinson's disease. Research has identified certain diamino derivatives of triazolotriazine, where the piperazine group is replaced with linear, monocyclic, and bicyclic diamines, as potent and selective adenosine A2a receptor antagonists. These antagonists are found to be orally active in rodent models of Parkinson's disease (Vu et al., 2004).
2. Development of Antidiabetic Agents
The compound 7-(3-amino-3-(4-methoxyphenyl)propanoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-α]piperazine, a derivative of 2-(Trifluoromethyl)piperazine, has been synthesized as an inhibitor of the dipeptidyl peptidase-IV enzyme. This enzyme inhibition is significant for the treatment or prevention of type 2 diabetes (Ling Yu-tao, 2009).
3. Synthesis of Stereochemically Defined Piperazines
The synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, which are crucial scaffold components in medicinal chemistry, has been developed. These compounds play a significant role in the discovery of new drugs (Sánchez-Roselló et al., 2014).
4. Regioselective Synthesis of Trifluoromethylated Piperazines
Trifluoromethylated piperazines, including those with 2-(Trifluoromethyl)piperazine, have been synthesized using a one-pot reaction that showcases excellent regioselectivity and high yields. These compounds are valuable in various chemical and pharmacological applications (Hirotaki et al., 2017).
5. Biodegradation of Piperazine Compounds
Studies on the biodegradation of piperazine, including 2-(Trifluoromethyl)piperazine, by bacteria such as Paracoccus sp. provide insights into the environmental breakdown and potential environmental impacts of these compounds (Cai et al., 2013).
6. Synthesis and Characterization
The synthesis and characterization of 2-(Trifluoromethyl)piperazine itself has been reported, providing foundational knowledge on its structure and properties, which is essential for its application in various scientific fields (Jenneskens et al., 2010).
7. Use in Insecticide Development
2-(Trifluoromethyl)piperazine derivatives have been explored for their potential as novel insecticides. These compounds show growth-inhibiting and larvicidal activities against pests like the armyworm, indicating their potential application in agriculture (Cai et al., 2010).
8. Diverse Applications in Medicinal Chemistry
The piperazine scaffold, including 2-(Trifluoromethyl)piperazine, is a privileged structure in medicinal chemistry, finding applications in antihistamine, anticancer, antimicrobial, and antioxidant properties. These derivatives also find use in catalysis and metal-organic frameworks (Kant & Maji, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
2-(trifluoromethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2/c6-5(7,8)4-3-9-1-2-10-4/h4,9-10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEJOOCZWXGXDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594369 | |
| Record name | 2-(Trifluoromethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)piperazine | |
CAS RN |
131922-05-9 | |
| Record name | 2-(Trifluoromethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-(Trifluoromethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

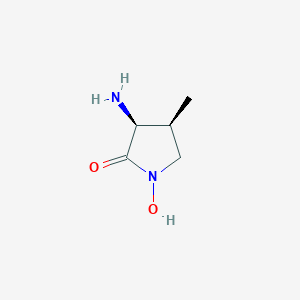
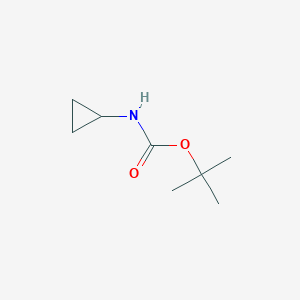
![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)
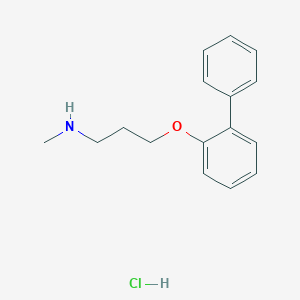
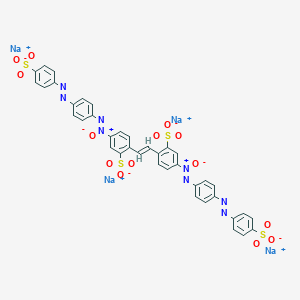
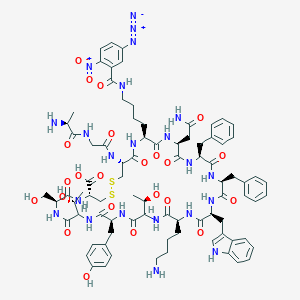
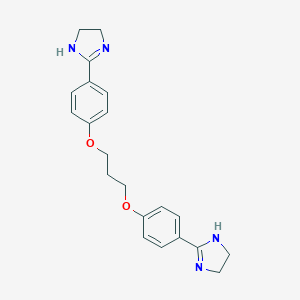

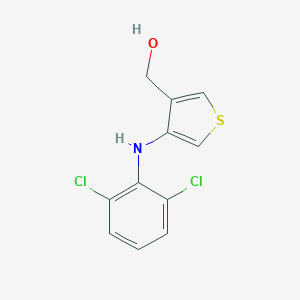
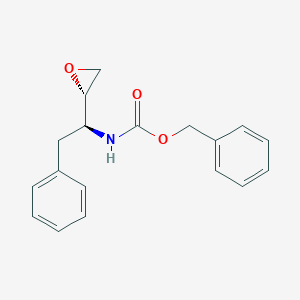
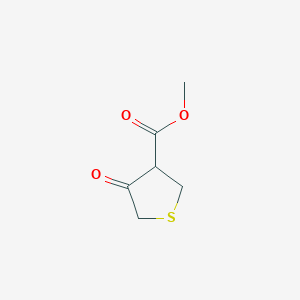

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)
